

# Efficacy of Notoginsenosides in Animal Models of Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Notoginsenoside T5 |           |
| Cat. No.:            | B13412758          | Get Quote |

Absence of specific data for **Notoginsenoside T5**. Our comprehensive search of current scientific literature did not yield specific studies on the efficacy of **Notoginsenoside T5** in animal models of ischemic stroke. Therefore, this guide provides a comparative overview of the broader class of compounds, Panax notoginseng saponins (PNS), and a well-researched individual compound, Notoginsenoside R1, as proxies to understand the potential therapeutic effects of notoginsenosides in ischemic stroke.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of preclinical data, experimental methodologies, and known mechanisms of action.

# Comparative Efficacy of PNS and Notoginsenoside R1

Panax notoginseng saponins (PNS) are the primary active components of the traditional Chinese medicine Panax notoginseng, which has long been used for cerebrovascular diseases.[1][2] Notoginsenoside R1 is one of the most abundant and studied saponins within PNS.[3][4]

Both PNS and Notoginsenoside R1 have demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through reducing infarct volume and improving neurological function.[1][3][4][5] The therapeutic effects are attributed to their anti-inflammatory, anti-apoptotic, and pro-angiogenic properties.[6][7][8]



### **Quantitative Data Summary**

The following tables summarize the key efficacy data for PNS and Notoginsenoside R1 from preclinical studies.

Table 1: Effect of Panax Notoginseng Saponins (PNS) on Infarct Volume and Neurological Deficit Score in MCAO Rats

| Treatment<br>Group | Dosage     | Administrat<br>ion Route | Infarct<br>Volume (%) | Neurologica<br>I Deficit<br>Score | Reference |
|--------------------|------------|--------------------------|-----------------------|-----------------------------------|-----------|
| MCAO Model         | Vehicle    | Intravenous              | 35.80 ± 6.17          | 9.5 ± 0.7                         | [1][5]    |
| PNS (middle dose)  | 36.5 mg/kg | Intravenous              | 19.93 ± 3.86          | 8.50 ± 1.18                       | [1][5]    |
| PNS (high dose)    | 73 mg/kg   | Intravenous              | 25.80 ± 5.34          | 7.9 ± 0.88                        | [1][5]    |

Table 2: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score in MCAO Rats

| Treatment<br>Group                  | Dosage        | Administrat<br>ion Route | Infarct<br>Volume (%) | Neurologica<br>I Deficit<br>Score<br>(mNSS) | Reference |
|-------------------------------------|---------------|--------------------------|-----------------------|---------------------------------------------|-----------|
| MCAO Model                          | Vehicle       | Intraperitonea<br>I      | Not specified         | ~12                                         | [4]       |
| Notoginsenos<br>ide R1              | 20 mg/kg      | Intraperitonea<br>I      | Significantly reduced | ~8                                          | [4]       |
| Notoginsenos<br>ide R1              | 40 mg/kg      | Intraperitonea<br>I      | Significantly reduced | ~9                                          | [4]       |
| Nimodipine<br>(Positive<br>Control) | Not specified | Not specified            | Significantly reduced | Not specified                               | [3]       |



### **Experimental Protocols**

The most common animal model used to evaluate the efficacy of these compounds is the middle cerebral artery occlusion (MCAO) model in rats, which mimics the pathophysiology of focal ischemic stroke in humans.

### Middle Cerebral Artery Occlusion (MCAO) Model in Rats

- Animal Model: Adult male Sprague-Dawley rats are typically used.[3][4]
- Anesthesia: Animals are anesthetized, often with chloral hydrate.[5]
- Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[5]
- Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 2 hours) followed by reperfusion, where the filament is withdrawn.[5]
- Drug Administration: PNS or Notoginsenoside R1 is administered at various doses, typically via intravenous or intraperitoneal injection, at the onset of reperfusion.[4][5]
- Outcome Measures:
  - Infarct Volume Assessment: 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.[4][5]
  - Neurological Deficit Scoring: Neurological function is assessed using scoring systems such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, reflex, and balance functions.[1][9][10]

## **Signaling Pathways and Mechanisms of Action**

The neuroprotective effects of PNS and Notoginsenoside R1 are mediated through multiple signaling pathways.

### **Anti-Inflammatory Pathway**







PNS has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .[2][11] This is partly achieved through the inhibition of the NF- $\kappa$ B signaling pathway.[8][11]



# Anti-Inflammatory Pathway of PNS Ischemic Stroke Microglia Activation PNS NF-κΒ Activation Pro-inflammatory Cytokines (TNF-α, IL-1β)

Pro-Neurogenesis Pathway of Notoginsenoside R1







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological Effect of Panax notoginseng Saponins on Cerebral Ischemia in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Panax notoginseng Saponins on Focal Cerebral Ischemia-Reperfusion in Rat Models: A Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of notoginsenoside R1 on cerebral ischemia-reperfusion injury in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]







- 5. Effect of Panax notoginseng Saponins on Focal Cerebral Ischemia-Reperfusion in Rat Models: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panax notoginseng saponins promotes angiogenesis after cerebral ischemia-reperfusion injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]
- 8. Frontiers | Efficacy and Safety of Panax Notoginseng Saponins (Xueshuantong) in Patients With Acute Ischemic Stroke (EXPECT) Trial: Rationale and Design [frontiersin.org]
- 9. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral tests in rodent models of stroke PMC [pmc.ncbi.nlm.nih.gov]
- 11. Panax notoginseng Attenuates the Infarct Volume in Rat Ischemic Brain and the Inflammatory Response of Microglia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Notoginsenosides in Animal Models of Ischemic Stroke: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13412758#notoginsenoside-t5-efficacy-in-animal-models-of-ischemic-stroke]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com